Prenoxdiazine hibenzate

CAS No.: 37671-82-2

Cat. No.: VC20306807

Molecular Formula: C37H37N3O5

Molecular Weight: 603.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37671-82-2 |

|---|---|

| Molecular Formula | C37H37N3O5 |

| Molecular Weight | 603.7 g/mol |

| IUPAC Name | 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;2-(4-hydroxybenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C23H27N3O.C14H10O4/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1-8,15H,(H,17,18) |

| Standard InChI Key | DISMLHKPMHZZJD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

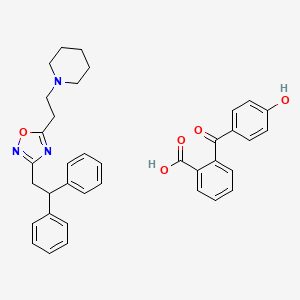

Prenoxdiazine hibenzate is a salt formed by the combination of prenoxdiazine (a diphenylmethane derivative) and hibenzate (2-(4-hydroxybenzoyl)benzoic acid). Its molecular formula is C₃₇H₃₇N₃O₅, with a molecular weight of 603.7 g/mol . The IUPAC name is 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole; 2-(4-hydroxybenzoyl)benzoic acid, reflecting its oxadiazole core and aromatic substituents .

Structural Features

-

Oxadiazole Ring: A five-membered heterocyclic ring containing two nitrogen and one oxygen atom, critical for receptor interaction.

-

Diphenylmethane Moiety: Provides lipophilicity, enhancing membrane permeability.

-

Piperidine Substituent: Contributes to the compound’s basicity and solubility in physiological conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₇H₃₇N₃O₅ | |

| Molecular Weight | 603.7 g/mol | |

| Solubility | Soluble in acetonitrile, methanol | |

| Stereochemistry | Achiral |

Mechanism of Action

Prenoxdiazine hibenzate exerts its antitussive effects by desensitizing pulmonary stretch receptors in the respiratory tract, thereby reducing afferent signals to the cough center in the medulla oblongata . Unlike opioid-derived antitussives (e.g., codeine), it lacks affinity for μ-opioid receptors, minimizing risks of sedation, respiratory depression, or dependence .

Peripheral vs. Central Activity

-

Peripheral Action: Selective inhibition of mechanosensitive receptors in the bronchi and alveoli, attenuating cough reflexes triggered by mechanical stimuli .

-

Local Anesthetic Properties: Mild numbing of mucosal membranes, further suppressing irritation-induced coughing .

Pharmacokinetics and Metabolism

Limited pharmacokinetic data are available, but preclinical studies suggest the following characteristics:

-

Absorption: Rapid oral absorption, with peak plasma concentrations achieved within 2–3 hours .

-

Metabolism: Hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, yielding inactive metabolites .

-

Excretion: Renal elimination (60–70%) and fecal excretion (30–40%) .

Clinical Applications

Indications

-

Dry Cough: First-line therapy for non-productive coughs caused by bronchitis, pharyngitis, or upper respiratory infections .

-

Asthma-Associated Cough: Adjunctive therapy to reduce cough frequency without interfering with bronchodilators .

Pregnancy

A large-scale Hungarian cohort study (n=38,151 controls) found no teratogenic risk (adjusted odds ratio: 1.0; 95% CI: 0.8–1.3), supporting its use in pregnant women with unproductive coughs .

| Hazard Class | Code | Prevalence |

|---|---|---|

| Acute Oral Toxicity | H302 | 100% |

| Eye Irritation | H319 | 50% |

| Respiratory Irritation | H335 | 50% |

Comparative Analysis with Other Antitussives

Table 3: Antitussive Agents Comparison

Recent Research and Future Directions

Recent studies highlight potential applications beyond cough suppression:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume